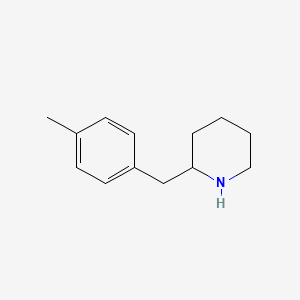

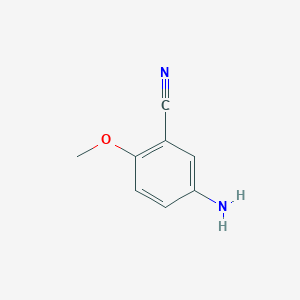

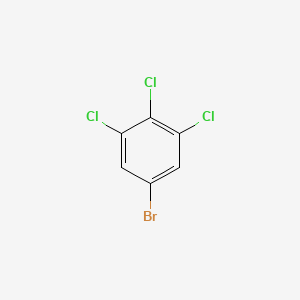

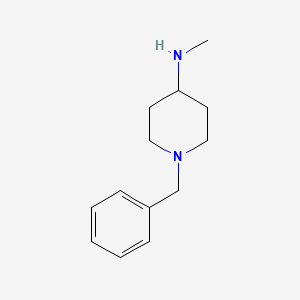

![molecular formula C10H14N2OS B1275795 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 70733-09-4](/img/structure/B1275795.png)

2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives typically involves the Gewald synthesis, a three-component reaction between ketones, cyanoacetates, and sulfur . An unexpected dehydrogenation process in benzonitrile under an air atmosphere has been reported to yield alkyl 2-aminobenzo[b]thiophene-3-carboxylates from their tetrahydro precursors in good to excellent yields . Additionally, an efficient aromatization process using dimethyl sulfoxide catalyzed by p-toluenesulfonic acid has been described .

Molecular Structure Analysis

The molecular structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a related compound, has been elucidated using X-ray diffraction methods. This compound crystallizes in the monoclinic space group and exhibits both intra- and intermolecular hydrogen bonds, which could be indicative of the stability and potential interactions of the core structure .

Chemical Reactions Analysis

The 2-aminothiophene core has been used as a starting point for various chemical reactions, leading to the synthesis of a wide range of heterocyclic compounds. These include reactions with iminobutyronitrile to produce imino products, which are further used to synthesize annulated products with pharmaceutical interest . Additionally, reactions with diethyl malonate have been explored to synthesize coumarin, pyridine, and thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives are closely related to their molecular structure. The presence of the amino group and the carboxamide moiety in the molecule suggests potential for hydrogen bonding and solubility in polar solvents. The tetrahydrobenzo[b]thiophene ring implies a certain degree of lipophilicity, which could affect the compound's bioavailability and interaction with biological targets .

Applications De Recherche Scientifique

Synthesis Applications

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been utilized extensively in chemical synthesis. Its reactivity with various chemical reagents has led to the production of thienopyridines and thienopyrimidines, compounds of interest in organic chemistry and pharmaceutical research (Mohareb et al., 2003). Additionally, it has been reacted with 3-iminobutyronitrile to synthesize annulated products with pharmaceutical interest, demonstrating its versatility in drug development (Wardakhan et al., 2005).

Biological Activity

This compound has shown potential in enhancing adenosine A1 receptor allosteric activity. Structurally similar compounds have been synthesized and evaluated for their efficacy in enhancing A1AR activity, contributing to the understanding of structure-activity relationships in medicinal chemistry (Nikolakopoulos et al., 2006). Furthermore, derivatives of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been synthesized and shown to possess significant antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting its therapeutic potential (Amr et al., 2010).

Material Science Applications

Beyond biological applications, derivatives of this compound have been used in the synthesis of azo dyes, demonstrating its utility in material science, particularly in the textile industry (Sabnis & Rangnekar, 1989).

Safety And Hazards

The safety information for “2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propriétés

IUPAC Name |

2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-5-2-3-7-6(4-5)8(9(11)13)10(12)14-7/h5H,2-4,12H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIXNCZSSYQKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166363 | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-5-methylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

CAS RN |

70733-09-4 | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-5-methylbenzo[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70733-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-5-methylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.